molecular formula C21H22Cl2N4 B15089834 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride

1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride

Cat. No.: B15089834
M. Wt: 401.3 g/mol
InChI Key: QZEGRZXKYYAPNE-UHFFFAOYSA-N
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Description

1-N-[2-(1H-Indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine dihydrochloride is a structurally complex compound featuring an indole moiety linked via an ethylamine chain to a benzene ring substituted with pyridine and amine groups. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C21H22Cl2N4

Molecular Weight

401.3 g/mol

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C21H20N4.2ClH/c1-2-7-21-20(6-1)16(15-24-21)8-13-23-18-4-3-5-19(14-18)25-17-9-11-22-12-10-17;;/h1-7,9-12,14-15,23-24H,8,13H2,(H,22,25);2*1H

InChI Key

QZEGRZXKYYAPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC=C3)NC4=CC=NC=C4.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine typically involves the coupling of tryptamine derivatives with pyridine and benzene diamine structures. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between the carboxylic acid and amine groups . The reaction conditions often require maintaining low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of DCC or other coupling agents in a controlled environment ensures the efficient production of the compound with minimal impurities. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro groups on the benzene ring can be reduced to amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the pyridine and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced amine compounds, and functionalized aromatic rings.

Scientific Research Applications

1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter release and signaling.

    Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT) and PDAT

  • Structural Differences: PAT: Lacks methyl groups on the N-propyl amino moiety. PDAT: Features two methyl groups on the N-propyl amino moiety (N′,N′-dimethyl substitution) .
  • Biological Activity: Both compounds inhibit indolethylamine-N-methyltransferase (INMT), an enzyme involved in methylating tryptamine derivatives. PDAT acts as a noncompetitive inhibitor, while PAT’s mechanism is less defined. The methyl groups in PDAT enhance inhibitory potency by altering binding interactions .
  • Synthesis: PAT is synthesized via Gabriel synthesis using phthalimide tryptamine and hydrazine . PDAT is synthesized by alkylating 3-(2-bromoethyl)indole with 3-(dimethylamino)-1-propylamine .
Table 1: Comparison of PAT and PDAT
Feature PAT PDAT
Substituents Unmethylated N-propyl amine N′,N′-Dimethylated N-propyl amine
Inhibitory Mechanism Undefined Noncompetitive INMT inhibition
Synthesis Yield 82% (column chromatography) Not specified
Key Reference

Triazine Derivatives (Compounds 8, 11, 12, 14)

  • Structural Features :
    • Share the N-[2-(1H-indol-3-yl)ethyl] group linked to a triazine core.
    • Varied substituents on the aromatic ring (e.g., fluoro, methoxy, chloro) .
  • Physicochemical Properties :
    • Melting points range from 74–143°C.
    • Yields: 52–81% via microwave-assisted synthesis .
  • Biological Relevance :
    • Designed for unspecified pharmacological targets, likely leveraging the indole moiety’s affinity for biological receptors.
Table 2: Triazine Derivatives Comparison
Compound Substituent Melting Point (°C) Yield (%)
8 3-Chlorophenyl 143 66
11 3-Fluorophenyl 95 81
12 4-Fluorophenyl 74 52
14 3-Methoxyphenyl 114 75
Reference

N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound D)

  • Structure : Features an acetamide group instead of a diamine backbone .
  • Biological Context : Detected via GC-MS in uncharacterized biological systems, with 71% structural match confidence .

Sigma-Aldrich TNF Inhibitor

  • Structure: Contains a benzopyranone core and trifluoromethylphenyl-indole group .
  • Binding Interactions :
    • Forms one hydrogen bond with SER 86 and van der Waals interactions with multiple residues.
    • Contrasts with the target compound’s diamine-pyridine scaffold, which may engage different targets .

Dihydrochloride Salts (General Comparison)

  • Role of Dihydrochloride :
    • Enhances aqueous solubility (e.g., Verapamil Hydrochloride, cis-1-Methylcyclobutane-1,3-diamine dihydrochloride) .
    • Stabilizes amine-containing compounds for storage and formulation .

Key Findings and Implications

  • Structural Modifications :
    • Methylation (e.g., PDAT vs. PAT) or aromatic substituents (e.g., triazines) significantly alter bioactivity and physicochemical properties.
    • The dihydrochloride form improves solubility, critical for in vivo applications.
  • Biological Targets :
    • Indole derivatives exhibit diverse activities: INMT inhibition, antimalarial effects, and TNF modulation .
  • Synthetic Strategies :
    • Microwave-assisted synthesis and alkylation reactions are efficient for indole-containing compounds .

Biological Activity

The compound 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine; dihydrochloride is a small molecule with potential therapeutic applications. Its structure features an indole moiety, which is known for various biological activities, and a pyridine ring that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C23H22N4OC_{23}H_{22}N_4O, and it has a molecular weight of approximately 370.447 g/mol. The IUPAC name is (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine . The compound's structure includes significant functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds featuring indole structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been evaluated against several cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest (G2/M phase)
HT-290.86Inhibits tubulin polymerization

These findings suggest that the compound may act similarly to colchicine, a well-known tubulin polymerization inhibitor .

The mechanisms through which this compound exerts its biological effects include:

  • Tubulin Inhibition : The indole moiety is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors such as caspase 3, indicating its role in promoting programmed cell death .
  • Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

In a notable study, researchers synthesized a series of indole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant cytotoxicity against various cancer types, reinforcing the hypothesis that indole-based compounds can serve as effective anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine dihydrochloride?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and amine coupling. For example:

Indole Functionalization : React 1H-indole with bromoethylamine to introduce the ethylamine side chain via alkylation .

Benzene Core Modification : Nitrate benzene derivatives at the 1,3-positions, followed by reduction to generate diamine intermediates .

Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the pyridinyl and indolylethyl groups to the benzene core .

Salt Formation : Treat the free base with HCl in ethanol to form the dihydrochloride salt .
Key Considerations : Monitor reaction intermediates via TLC/HPLC and optimize solvent polarity for crystallization .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Quantify impurities (<0.5%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) .
  • Structural Confirmation :
    • NMR : Verify aromatic protons (δ 6.8–8.2 ppm for indole/pyridine) and amine protons (δ 2.5–3.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 402.2 for the free base) .
  • Salt Form : Use elemental analysis to validate chloride content (theoretical: ~12.1% Cl⁻) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase assays) may arise from:

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to align with physiological relevance .
  • Cellular vs. Enzymatic Assays : Compare inhibition in cell-based (e.g., proliferation) vs. purified enzyme assays to assess membrane permeability .
  • Metabolite Interference : Perform LC-MS to identify active metabolites in cell lysates that may enhance or inhibit activity .

Advanced: How can computational modeling optimize the compound’s binding affinity for target receptors?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with pyridinyl-N and indole NH groups .
  • MD Simulations : Run 100-ns simulations to assess stability of key residues (e.g., Lys68 in CDK2) and identify hydrophobic pocket adjustments .
  • QSAR : Corporate substituent effects (e.g., methyl vs. ethyl on indole) to predict activity cliffs .

Advanced: What experimental designs mitigate stability issues during long-term storage?

Methodological Answer:

  • Degradation Pathways : Identify via forced degradation studies (e.g., 40°C/75% RH for 4 weeks):
    • Oxidation : Add antioxidants (0.1% BHT) to solid formulations .
    • Hydrolysis : Use desiccants (silica gel) and store at −20°C in amber vials .
  • Analytical Monitoring : Track degradation products (e.g., deaminated analogs) via UPLC-MS/MS .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
  • Spill Management : Neutralize with 5% sodium bicarbonate and dispose as hazardous waste .

Advanced: How to design a SAR study for derivatives targeting enhanced selectivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Pyridine Replacements : Quinoline or isoquinoline to alter π-π stacking .
    • Indole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate H-bonding .
  • Assay Panels : Test against off-target kinases (e.g., EGFR, Src) to quantify selectivity indices .

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